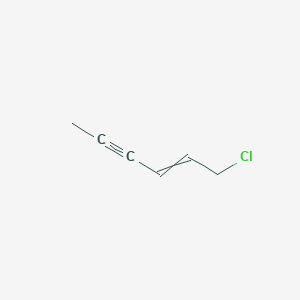
1-Cyclopentyl-3-(dimethylamino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(dimethylamino)propan-1-one is an organic compound with the molecular formula C11H21NO It is characterized by a cyclopentyl ring attached to a propanone backbone, with a dimethylamino group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-(dimethylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 3-(dimethylamino)propan-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentyl-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(dimethylamino)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The cyclopentyl ring provides structural rigidity, affecting the overall conformation and activity of the molecule.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-3-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-Cyclopentyl-3-(ethylamino)propan-1-one: Contains an ethylamino group, leading to different chemical properties and reactivity.
Uniqueness: 1-Cyclopentyl-3-(dimethylamino)propan-1-one is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric effects
Eigenschaften
CAS-Nummer |
53921-84-9 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-cyclopentyl-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C10H19NO/c1-11(2)8-7-10(12)9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
WBHRAYOBWPGXCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)

![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)







